molecular formula C20H42N4Ni B6309810 Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM CAS No. 940895-79-4

Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM

Cat. No. B6309810
CAS RN: 940895-79-4
M. Wt: 397.3 g/mol
InChI Key: ZJLRHFANTKGIKE-UHFFFAOYSA-N
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Description

Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM, also known by its CAS RN®: 940895-79-4, is a high-purity compound . It is produced by Strem Chemicals, Inc .


Molecular Structure Analysis

The molecular formula of Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is C20H42N4Ni . The molecular weight is 397.27 .


Chemical Reactions Analysis

This compound is used as a catalyst precursor in the enantioselective addition of silyl ethers to imines to produce β-amino ketones, and to aldehydes to produce 3-hydroxy-1-propanone aldol addition products . It’s also used with AgSbF6 for the asymmetric carbonylene reaction .


Physical And Chemical Properties Analysis

Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is a dark, purple-black crystal . It has a melting point of 95-96°C . It’s air sensitive and moisture sensitive .

Scientific Research Applications

Organometallic Chemistry

As an organometallic compound, it serves as a reagent and catalyst in industrial chemistry, particularly in reactions involving the formation of complex organic structures .

Pharmaceutical Applications

This compound is used in the synthesis of pharmaceuticals, where its reactivity and specificity can lead to the development of new drugs and treatments .

LED Manufacturing

In the production of light-emitting diodes (LEDs), Bis(N,N’-di-t-butylacetamidinato)nickel(II) plays a role in the deposition of materials that form the active layers of LEDs .

Catalyst Precursor

It acts as a catalyst precursor in enantioselective chemical reactions, such as the addition of silyl ethers to imines or aldehydes, producing valuable compounds like β-amino ketones or aldol addition products .

Asymmetric Carbonylene Reaction

When combined with silver-based reagents, Bis(N,N’-di-t-butylacetamidinato)nickel(II) facilitates asymmetric carbonylene reactions, which are important for creating chiral molecules that are essential in various fields including drug development .

Mechanism of Action

Target of Action

Bis(N,N’-di-t-butylacetamidinato)nickel(II), also known as MFCD28144557, primarily targets the process of atomic layer deposition (ALD) for the fabrication of nickel sulfide . This compound interacts with sulfhydryl groups on the surface during the ALD process .

Mode of Action

The first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)nickel(II) can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can react with the adjacent sulfhydryl group to generate the N,N’-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed . In the subsequent H2S reaction, the N,N’-di-tert-butylacetamidine molecule can be exchanged with the H2S precursor .

Biochemical Pathways

The compound is involved in the atomic layer deposition (ALD) process, a unique nanofabrication technology used in microelectronics, catalysis, environmental, and energy fields . It plays a crucial role in the formation of nickel sulfide, a material with excellent electrochemical and catalytic activities .

Pharmacokinetics

Its physical characteristics such as melting point (95-96°c) and vapor pressure (02mm@90°C) are important for its application in the ALD process .

Result of Action

The result of the action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is the formation of nickel sulfide films in the ALD process . These films have excellent electrochemical and catalytic activities, making them valuable in various applications such as microelectronics and energy fields .

Action Environment

The action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is influenced by environmental factors. It is air and moisture sensitive , which means it needs to be handled under controlled conditions to prevent degradation. The temperature also plays a crucial role in its action, as indicated by its specific melting point and vapor pressure .

Safety and Hazards

The compound is subject to safety regulations . No special measures are required for first aid . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, the area should be immediately rinsed with water .

Future Directions

Given its use as a catalyst precursor in various chemical reactions , future research could focus on exploring new reactions where this compound could be used, or improving the efficiency of current reactions.

properties

IUPAC Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLRHFANTKGIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+)

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